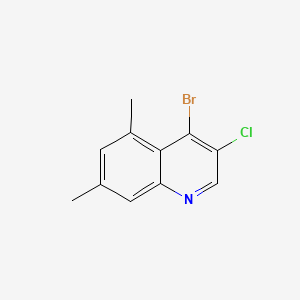

4-Bromo-3-chloro-5,7-dimethylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1209881-68-4 |

|---|---|

Molecular Formula |

C11H9BrClN |

Molecular Weight |

270.554 |

IUPAC Name |

4-bromo-3-chloro-5,7-dimethylquinoline |

InChI |

InChI=1S/C11H9BrClN/c1-6-3-7(2)10-9(4-6)14-5-8(13)11(10)12/h3-5H,1-2H3 |

InChI Key |

IMQBTEXHNIUFMH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)N=CC(=C2Br)Cl)C |

Synonyms |

4-Bromo-3-chloro-5,7-dimethylquinoline |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 3 Chloro 5,7 Dimethylquinoline and Structurally Analogous Systems

Classical and Modified Quinoline (B57606) Annulation Reactions for Substituted Derivatives

Traditional methods for quinoline synthesis, many of which were developed in the late 19th century, rely on the condensation and cyclization of anilines with carbonyl-containing compounds. organicreactions.orgresearchgate.net While often requiring harsh conditions, these methods have been adapted over the years to improve yields and accommodate a wider range of substrates, including those necessary for producing halogenated and alkylated quinoline cores.

The Friedländer synthesis , first reported in 1882, is a versatile method for producing quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgwikipedia.org This approach is one of the most straightforward routes to polysubstituted quinolines. nih.gov For a target like 4-bromo-3-chloro-5,7-dimethylquinoline, the Friedländer synthesis would theoretically involve the condensation of 2-amino-4,6-dimethylbenzaldehyde with a halogenated carbonyl compound. However, the availability of appropriately substituted 2-aminobenzaldehyde (B1207257) derivatives can be a limiting factor. researchgate.net To overcome this, modifications such as the in-situ reduction of 2-nitrobenzaldehydes have been developed. researchgate.net Modern iterations of the Friedländer reaction employ a variety of catalysts, including trifluoroacetic acid, iodine, and various Lewis acids, to improve efficiency. wikipedia.orgnih.gov Microwave-enhanced, catalyst-free versions have also proven effective for the rapid assembly of halogenated quinolines. nih.gov

The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an arylamine with a β-diketone under acidic conditions, typically using sulfuric acid. wikipedia.orgiipseries.orgdrugfuture.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes reaction is influenced by the substituents on both the aniline (B41778) and the β-diketone, with steric effects playing a significant role in the rate-determining annulation step. wikipedia.org For instance, using substituted anilines and trifluoromethyl-β-diketones, researchers have been able to control the formation of 2-CF₃- versus 4-CF₃-quinoline regioisomers. wikipedia.org This tunable regioselectivity is crucial for synthesizing specifically substituted quinolines analogous to the target compound.

| Reaction | Reactants | Conditions | Product Type | Key Features |

|---|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Compound with α-methylene group | Acid or base catalysis (e.g., NaOH, TFA, Lewis acids), heat, or microwave irradiation organicreactions.orgwikipedia.orgnih.gov | 2,3- or 2,4-substituted quinolines nih.govnih.gov | Convergent, single-step synthesis; can be catalyst- and protecting-group-free. nih.gov |

| Combes Synthesis | Primary arylamine + β-Diketone | Acid catalysis (e.g., H₂SO₄, PPA) wikipedia.orgiipseries.org | 2,4-Disubstituted quinolines wikipedia.orgiipseries.org | Regioselectivity influenced by steric and electronic effects of substituents. wikipedia.org |

The Doebner-Von Miller reaction is a modification of the Skraup synthesis that typically uses an α,β-unsaturated aldehyde or ketone to react with an aniline in the presence of a strong acid. iipseries.orgnih.govmdpi.com This method is a well-established route to 2- and/or 4-substituted quinolines. nih.gov A key challenge in the original protocol was the acid-catalyzed polymerization of the carbonyl substrate, which led to low yields. nih.gov Modern improvements, such as using a biphasic reaction medium, have mitigated this issue by sequestering the carbonyl compound. nih.gov

The reaction mechanism is complex and has been shown to involve the 1,4-addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. acs.org However, crossover experiments using ¹³C-labeled ketones suggest that the reaction may proceed through different pathways, including the initial formation of a Schiff base. acs.orgnih.gov The versatility of the Doebner-Von Miller reaction allows for the synthesis of a wide array of substituted quinolines. iipseries.orgresearchgate.net For a structure like this compound, a hypothetical approach could involve reacting 2,4-dimethylaniline (B123086) with a suitably halogenated α,β-unsaturated carbonyl compound under acidic conditions, followed by subsequent halogenation steps if needed.

Contemporary Catalytic Approaches for Quinoline Ring Construction

Over the past few decades, transition-metal catalysis has become a dominant force in the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.inias.ac.in These modern methods often offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to classical syntheses. researchgate.netias.ac.in

Transition metals such as rhodium, iron, and palladium have been extensively used to catalyze the construction of the quinoline ring system through various mechanisms, including C-H activation, annulation, and cyclization reactions. researchgate.netias.ac.in

Rhodium (Rh): Rhodium(III) catalysts have been effectively employed in the oxidative annulation of pyridines with alkynes to selectively form quinolines. acs.org The selectivity of these reactions can be dependent on the oxidant used. acs.org Rh(III)-catalyzed synthesis has also been achieved via the C-H activation of sydnones and their coupling with internal alkynes under mild conditions, demonstrating broad substrate scope. snnu.edu.cnacs.org Furthermore, rhodium catalysts have been used for the site-selective borylative reduction of quinolines to yield substituted tetrahydroquinolines. acs.org

Iron (Fe): As an earth-abundant and low-cost metal, iron has emerged as an attractive catalyst for quinoline synthesis. rsc.org Iron-catalyzed protocols include the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols, which provides high yields of substituted quinolines. rsc.org Single-atom iron catalysts have shown excellent activity in the three-component oxidative cyclization of anilines and acetophenones. nih.gov Additionally, iron(III) chloride has been used to catalyze a one-pot, three-component domino reaction between anilines, aldehydes, and nitroalkanes. rsc.org

Palladium (Pd): Palladium catalysis is widely used in organic synthesis due to its mild reaction conditions and tolerance of many functional groups. nih.gov Palladium-catalyzed methods for quinoline synthesis include the aerobic oxidative cyclization of o-vinylanilines and alkynes to produce 2,3-disubstituted quinolines. organic-chemistry.org Another strategy involves the oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for additional acids or bases. mdpi.comscispace.com Palladium catalysts have also been used in cascade reactions, such as the denitrogenative addition and intramolecular cyclization of o-aminocinnamonitriles with arylhydrazines. nih.gov

| Catalyst | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| Rhodium (Rh) | Oxidative Annulation / C-H Activation acs.orgsnnu.edu.cn | Pyridines + Alkynes; Sydnones + Alkynes acs.orgsnnu.edu.cn | Mild conditions, low catalyst loading, broad substrate scope. snnu.edu.cn |

| Iron (Fe) | Dehydrogenative Coupling / Oxidative Cyclization rsc.orgnih.gov | Aminoaryl alcohols + Alcohols; Anilines + Ketones rsc.orgnih.gov | Atom-economical, uses earth-abundant metal, good functional group tolerance. rsc.orgrsc.org |

| Palladium (Pd) | Oxidative Cyclization / Cascade Reactions organic-chemistry.orgnih.gov | o-Vinylanilines + Alkynes; Allyl alcohols + Anilines organic-chemistry.orgscispace.com | High regioselectivity, mild conditions, tolerates electron-withdrawing groups. nih.govscispace.com |

In a push towards greener and more sustainable chemistry, significant research has focused on developing metal-free and organocatalytic methods for quinoline synthesis. rsc.orgnih.gov These approaches avoid the use of potentially toxic and expensive heavy metals. nih.gov

Organocatalysis has been successfully applied to the synthesis of complex quinoline derivatives. For example, an efficient one-pot procedure using an organocatalyst provides access to polycyclic hexahydrocyclopenta[b]quinoline derivatives with high enantioselectivity. nih.govacs.org Metal-free protocols often rely on simple reagents like iodine or Brønsted/Lewis acids. rsc.org An iodide-catalyzed tandem reaction of 2-styrylanilines with 2-methylquinolines has been developed for the functionalization of C(sp³)–H bonds and subsequent cyclization. nih.govacs.org Many classical methods have also been adapted to be metal-free, often with the aid of microwave irradiation or the use of ionic liquids to improve reaction efficiency. mdpi.com

Oxidative annulation has become a powerful strategy for constructing quinoline rings, often involving C-H bond activation and the formation of C-C and C-N bonds in a single operation. mdpi.com These methods frequently use an external oxidant to facilitate the final aromatization step. A variety of oxidants have been employed, including molecular oxygen (O₂), copper and silver salts, and even dimethyl sulfoxide (B87167) (DMSO). mdpi.commdpi.com

For example, a palladium-catalyzed aerobic oxidation method has been used to obtain disubstituted quinolines from anilines and allyl substrates. mdpi.com In a metal-free approach, K₂S₂O₈ can be used to promote the oxidative annulation of anilines and aryl ketones, with DMSO serving as a source for the methine bridge, to yield 4-arylquinolines. nih.gov These strategies represent an efficient and increasingly environmentally compatible route to functionalized quinolines. mdpi.com

Regioselective Halogenation Techniques for the Quinoline Scaffold

The introduction of halogen atoms at specific positions on the quinoline ring is a cornerstone of its functionalization. The following sections delve into targeted methodologies for bromination and chlorination, as well as strategies for sequential and orthogonal halogenation, and the use of N-oxides to direct halogenation.

N-Bromosuccinimide (NBS) is a versatile and widely employed reagent for the bromination of aromatic and heterocyclic compounds. Its reactivity can be tuned to proceed via either a radical or an electrophilic pathway, depending on the reaction conditions. For the bromination of quinolines, electrophilic conditions are typically employed. The regioselectivity of bromination with NBS is highly dependent on the substitution pattern of the quinoline ring and the reaction medium. In strongly acidic media, such as concentrated sulfuric acid, the bromination of quinoline and its substituted derivatives with NBS occurs preferentially on the carbocyclic ring.

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective methods for a variety of transformations, including halogenation. These reagents can act as electrophilic halogen sources under mild conditions. For the bromination of quinolines, hypervalent iodine reagents can provide an alternative to traditional methods, potentially offering different regioselectivity profiles.

| Reagent | Typical Conditions | Regioselectivity on Quinolines |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Preferential bromination on the carbocyclic ring (positions 5, 6, 7, 8). rsc.org |

| Hypervalent Iodine Reagents | Mild, often metal-free conditions | Can be tuned for chemoselective bromination of various functional groups. nih.gov |

Achieving regiospecific chlorination of the quinoline scaffold, particularly at the electron-deficient pyridine (B92270) ring, often requires specialized methods. Direct electrophilic chlorination of the pyridine ring is generally difficult. However, several strategies have been developed to introduce chlorine atoms at specific positions.

One powerful method for the synthesis of 2-chloroquinoline (B121035) derivatives is the Vilsmeier-Haack reaction . This reaction, when applied to N-arylacetamides, can lead to the formation of 2-chloro-3-formylquinolines in a single step. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both a formylating and chlorinating agent. This methodology provides a direct entry to 3-substituted-2-chloroquinolines. nih.goviicbe.orgwikipedia.orgsynarchive.comiipseries.org

Another classical method for introducing a chlorine atom onto an aromatic ring is the Sandmeyer reaction . This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) chloride solution. wikipedia.orgresearchgate.netacgpubs.orgresearchgate.net To apply this to the quinoline core, a corresponding aminoquinoline would be required as a precursor. For instance, to achieve chlorination at the C3 position, 3-aminoquinoline (B160951) would be the necessary starting material.

| Reaction | Starting Material | Reagents | Product |

| Vilsmeier-Haack Reaction | N-Arylacetamide | POCl₃, DMF | 2-Chloro-3-formylquinoline |

| Sandmeyer Reaction | Aminoquinoline | 1. NaNO₂, aq. HCl2. CuCl | Chloroquinoline |

The synthesis of di- or polyhalogenated quinolines with different halogen atoms often necessitates a sequential approach, where the halogens are introduced one after another. The order of introduction and the choice of halogenating agent are critical to control the regioselectivity. The electronic and steric effects of the first-introduced halogen will influence the position of the subsequent halogenation.

Orthogonal halogenation refers to the selective introduction of different halogens at specific positions on a molecule, where the reactivity of the C-H bonds is differentiated by the use of specific reagents or directing groups. This strategy is particularly useful for the synthesis of complex molecules where multiple halogen atoms are required at distinct locations. While specific examples for the this compound pattern are not abundant, the principles of orthogonal halogenation can be applied. For instance, one might envision a strategy where a directing group is used to install one halogen, which is then followed by the introduction of the second halogen at a different position after removal or modification of the directing group.

The formation of a quinoline N-oxide significantly alters the electronic properties of the quinoline ring system. The N-oxide group is strongly electron-withdrawing through induction but can also act as an electron-donating group through resonance. This modification activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack and can also influence the regioselectivity of electrophilic substitution.

Halogenation of quinoline N-oxides can proceed via different mechanisms. For instance, treatment of a quinoline N-oxide with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can lead to chlorination at the C2 and C4 positions. The reaction proceeds through an initial activation of the N-oxide, followed by nucleophilic attack of the chloride ion. This approach provides a powerful method for introducing halogens into the otherwise unreactive pyridine ring. Following halogenation, the N-oxide can be deoxygenated to yield the halogenated quinoline. rsc.orgnih.govresearchgate.netnih.gov

A plausible synthetic route to this compound could involve the initial synthesis of 5,7-dimethylquinoline, followed by N-oxidation. Subsequent controlled chlorination could potentially be directed to the C3 position under specific conditions, followed by bromination at the C4 position. The final step would be the deoxygenation of the N-oxide.

Directed Methylation Strategies for Quinoline Synthesis

The term "directed methylation" can refer to two distinct processes in the context of quinoline synthesis. The first is the introduction of methyl groups onto a pre-formed quinoline scaffold at specific positions. The second, and more common in the synthesis of the core structure, is the use of methylated precursors in classical quinoline ring-forming reactions to dictate the final substitution pattern.

For the synthesis of 5,7-dimethylquinoline, the most straightforward approach involves starting with an appropriately substituted aniline precursor. 3,5-Dimethylaniline (B87155) is the key starting material for constructing the 5,7-dimethylquinoline core through well-established reactions such as the Skraup synthesis or the Doebner-von Miller reaction .

In the Skraup synthesis , 3,5-dimethylaniline would be reacted with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to yield 5,7-dimethylquinoline. wikipedia.org The Doebner-von Miller reaction offers an alternative route where 3,5-dimethylaniline is reacted with an α,β-unsaturated carbonyl compound, often generated in situ, to form the quinoline ring. wikipedia.orgsynarchive.comiipseries.orgslideshare.net

| Reaction | Aniline Precursor | Other Key Reactants | Product |

| Skraup Synthesis | 3,5-Dimethylaniline | Glycerol, H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | 5,7-Dimethylquinoline |

| Doebner-von Miller Reaction | 3,5-Dimethylaniline | α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde) | 5,7-Dimethylquinoline |

Multicomponent Reaction (MCR) Approaches for the Construction of Halogenated Dimethylquinolines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool in organic synthesis for the rapid generation of molecular complexity. rsc.orgrsc.orgacs.org Several MCRs have been developed for the synthesis of quinoline derivatives.

While a specific MCR that directly yields this compound is not readily found, the principles of MCRs can be applied to construct highly substituted quinoline cores, which could then be further functionalized. For example, a modified Friedländer or Combes synthesis, designed as a multicomponent reaction, could potentially incorporate halogenated building blocks to generate a halogenated quinoline in a single step. The challenge lies in the design of the starting materials and the control of regioselectivity during the cyclization process. The versatility of MCRs suggests that with the appropriate choice of a halogenated aniline, a halogenated carbonyl compound, and a third component, it might be possible to construct complex halogenated dimethylquinoline systems in a highly efficient manner.

Advanced Separation and Purification Techniques for Complex Halogenated Quinoline Intermediates

The synthesis of polysubstituted halogenated quinolines, such as this compound, often yields complex mixtures containing the desired product alongside regioisomers, starting materials, and dehalogenated impurities. The similar physicochemical properties of these components make their separation a significant challenge. Consequently, advanced and efficient purification techniques are paramount to isolating the target compound with high purity, which is essential for its subsequent use and characterization.

The chromatographic separation of molecules containing halogens from their related isomers or impurities can be particularly difficult. nih.gov The development of robust separation methodologies is crucial for both analytical-scale assessment and preparative-scale purification. Research into the separation of closely related halogen-containing compounds has identified several highly effective chromatographic platforms. nih.gov

Chromatographic Methodologies

Ultra High-Performance Liquid Chromatography (UHPLC): UHPLC has emerged as a powerful tool for the high-resolution separation of complex mixtures. A systematic survey of 132 column and mobile phase combinations identified a specific UHPLC method as providing excellent separation for various halogen-containing pharmaceuticals and their associated impurities. nih.gov This method utilizes a pentafluorophenyl (PFP) stationary phase, which offers unique selectivity for halogenated compounds.

Table 1: Recommended UHPLC Conditions for Separation of Halogenated Intermediates

| Parameter | Specification | Reference |

|---|---|---|

| Column | Hypersil Gold PFP (2.1 × 50 mm, 1.9 μm) | nih.gov |

| Alternate Column | ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 μm) | nih.gov |

| Mobile Phase | Acetonitrile/methanol based aqueous eluents | nih.gov |

| Additives | Phosphoric acid or perchloric acid with 150 mM sodium perchlorate | nih.gov |

Supercritical Fluid Chromatography (SFC): SFC is another advanced technique recognized for its utility in separating closely related halogen-containing small molecules. nih.gov It is particularly effective for chiral separations, which can be relevant when dealing with potential stereoisomers in complex quinoline derivatives. nih.govnih.gov Chiral SFC has been highlighted as a preferred method for resolving diverse families of halogenated compounds that might be present as impurities from synthesis starting materials. nih.gov

Table 2: Preferred SFC Conditions for Separation of Halogenated Compounds

| Parameter | Specification | Reference |

|---|---|---|

| Platform | Chiral SFC | nih.gov |

| Columns | Chiralcel OJ-3 and Chiralpak IB | nih.gov |

| Mobile Phase | Isopropanol or ethanol (B145695) with 25 mM isobutylamine (B53898) in carbon dioxide | nih.gov |

Centrifugal Partition Chromatography (CPC): For preparative-scale purification, Centrifugal Partition Chromatography (CPC) offers a robust solution. nih.govird.fr CPC is a liquid-liquid chromatographic technique that avoids the use of a solid support, separating compounds based on their differential partitioning between two immiscible liquid phases. ird.fr This method has been successfully applied to the purification of 2-alkylquinolines from crude samples generated via combinatorial synthesis. nih.govird.fr The use of gradient elution with ternary two-phase solvent systems allows for the separation of homologue quinolines with high degrees of purity. nih.gov A significant advantage of CPC is its scalability; for instance, it has been used to purify over 3 grams of a crude mixture in a single run, yielding several alkylquinoline homologues with 99% purity in under 7 hours, using a minimal amount of solvent. nih.gov

Table 3: Exemplary CPC Parameters for Preparative Quinoline Purification

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Centrifugal Partition Chromatography (CPC) with gradient elution | nih.govird.fr |

| Solvent System 1 | Heptane-water-acetonitrile | nih.gov |

| Solvent System 2 | Heptane-acetonitrile-methanol | nih.gov |

| Detection | Evaporative Light Scattering Detection (ELSD) | nih.gov |

| Analysis of Fractions | TLC, GC, NMR, MS | nih.gov |

| Reported Efficiency | >300 mg of multiple homologues at 99% purity from >3 g crude mixture in <7 hours | nih.gov |

These advanced separation techniques are indispensable for overcoming the challenges associated with the purification of complex intermediates like this compound, ensuring the high purity required for pharmaceutical and material science applications.

Comprehensive Spectroscopic and Structural Elucidation of 4 Bromo 3 Chloro 5,7 Dimethylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity and Stereochemical Assignment

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 4-Bromo-3-chloro-5,7-dimethylquinoline, COSY would be expected to show correlations between the aromatic protons on the quinoline (B57606) core, as well as potential long-range couplings involving the methyl groups. No experimental COSY data for this specific compound has been found in the public domain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals corresponding to each protonated carbon in the molecule. Specific HSQC data for this compound is not available.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. HMBC is critical for piecing together the molecular skeleton by connecting fragments, for instance, showing correlations from the methyl protons to the quaternary carbons of the quinoline ring. No published HMBC spectra for this compound could be located.

A hypothetical data table for expected ¹H and ¹³C NMR shifts is presented below based on general principles for similar quinoline structures, but it must be emphasized that this is a theoretical representation and not based on experimental data.

Interactive Data Table: Hypothetical NMR Data for this compound

| Position | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Hypothetical) |

| 2 | CH | 8.5 - 8.8 | 150 - 153 | C4, C8a |

| 3 | C | - | 125 - 128 | - |

| 4 | C | - | 120 - 123 | - |

| 5 | C | - | 135 - 138 | - |

| 5-CH₃ | CH₃ | 2.4 - 2.6 | 18 - 22 | C5, C4a, C6 |

| 6 | CH | 7.2 - 7.5 | 128 - 131 | C5, C7, C8 |

| 7 | C | - | 138 - 141 | - |

| 7-CH₃ | CH₃ | 2.4 - 2.6 | 18 - 22 | C7, C6, C8 |

| 8 | CH | 7.6 - 7.9 | 126 - 129 | C7, C4a, C8a |

| 4a | C | - | 147 - 150 | - |

| 8a | C | - | 123 - 126 | - |

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Advanced Quantitative NMR Techniques for Purity and Isomeric Ratios

Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample or the ratio of isomers without the need for a specific reference standard of the analyte. By integrating the signals of the target compound against a certified internal standard of known concentration, a precise quantification can be achieved. This technique would be invaluable for assessing the purity of synthesized this compound and for determining the ratio of any potential regioisomers formed during its synthesis. However, no published studies employing qNMR for this compound are available.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound and its fragments. The isotopic pattern, particularly the presence of bromine and chlorine, would provide a clear signature for this molecule. Analysis of the fragmentation pathways in the mass spectrum would help to confirm the connectivity of the molecule. For instance, the loss of a bromine radical, a chlorine radical, or a methyl group would be expected fragmentation steps.

Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) |

| [M]⁺ | C₁₁H₉⁷⁹Br³⁵ClN⁺ | 268.9683 |

| [M]⁺ | C₁₁H₉⁸¹Br³⁵ClN⁺ | 270.9663 |

| [M]⁺ | C₁₁H₉⁷⁹Br³⁷ClN⁺ | 270.9654 |

| [M]⁺ | C₁₁H₉⁸¹Br³⁷ClN⁺ | 272.9633 |

| [M-Br]⁺ | C₁₁H₉³⁵ClN⁺ | 189.0423 |

| [M-Cl]⁺ | C₁₁H₉⁷⁹BrN⁺ | 233.9921 |

Note: This table is based on theoretical calculations. Experimental fragmentation data is not available.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Characterization and Conformational Insights

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: Would be expected to show characteristic absorption bands for C-H stretching and bending of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl and C-Br stretching vibrations in the lower frequency region.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also probe these vibrations, with non-polar bonds often giving stronger signals than in FT-IR.

No experimental FT-IR or Raman spectra for this compound have been reported in the scientific literature.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry, Torsional Angles, and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules pack in the crystal lattice and identifies any intermolecular interactions, such as π-π stacking or halogen bonding, which can be significant for substituted quinoline systems. The successful growth of a suitable single crystal of this compound would be a prerequisite for this analysis. To date, no crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or reported elsewhere.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Luminescence Properties

Electronic absorption (UV-Visible) spectroscopy provides information about the electronic transitions within a molecule. For a conjugated system like quinoline, π-π* transitions are expected to dominate the spectrum. The positions and intensities of these absorption bands are sensitive to the substitution pattern on the aromatic ring. Emission (fluorescence or phosphorescence) spectroscopy would characterize the luminescence properties of the compound upon excitation, providing insights into the nature of its excited states. Such photophysical properties are of interest for applications in materials science and bio-imaging. There are currently no published electronic absorption or emission spectra available for this compound.

Computational and Theoretical Investigations of 4 Bromo 3 Chloro 5,7 Dimethylquinoline

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of molecular systems. For 4-Bromo-3-chloro-5,7-dimethylquinoline, DFT calculations can reveal fundamental aspects of its behavior.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Using a functional such as B3LYP with a basis set like 6-311+G(d,p), the potential energy surface of the molecule is explored to find the minimum energy conformation. metu.edu.tr Vibrational frequency analysis is then performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). metu.edu.tr

For a molecule like this compound, the quinoline (B57606) core is largely planar, but the methyl groups can rotate. A conformational analysis would investigate the rotational barriers of these methyl groups to identify the global minimum energy structure and other low-energy conformers. This analysis is crucial as the molecular conformation influences its physical and chemical properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C3-Cl | 1.74 | ||

| C4-Br | 1.90 | ||

| C5-C(CH3) | 1.51 | ||

| C7-C(CH3) | 1.51 | ||

| C2-N1-C8a | 117.5 | ||

| C3-C4-C4a | 121.0 | ||

| C4-C4a-N1-C2 | 0.5 | ||

| C6-C5-C(CH3)-H | 60.0 |

Note: This data is illustrative and based on typical values for similar halogenated and methylated quinoline systems.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. metu.edu.trnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, particularly the benzene (B151609) portion and the nitrogen atom. The LUMO is likely distributed over the heterocyclic ring, with significant contributions from the carbon atoms bonded to the electronegative halogen atoms. The electron-withdrawing nature of the bromine and chlorine atoms would lower the energy of the LUMO, making the molecule a potential electron acceptor.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: This data is illustrative. The HOMO-LUMO gap is a crucial parameter derived from these energies.

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for structure elucidation and can help assign experimental spectra. researchgate.net Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. By comparing calculated spectra with experimental data, the accuracy of the computational model can be validated.

For this compound, specific vibrational modes corresponding to the C-Br, C-Cl, and C-N stretching, as well as the out-of-plane bending of the aromatic C-H bonds, would be of particular interest. The predicted NMR shifts would be influenced by the electronic environment of each nucleus, with the halogen atoms and methyl groups causing characteristic shifts.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 150.1 |

| C3 | 125.5 |

| C4 | 120.8 |

| C5 | 135.2 |

| C7 | 138.0 |

Note: This data is illustrative. Chemical shifts are relative to a standard (e.g., TMS).

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the MEP surface would likely show a negative potential around the nitrogen atom due to its lone pair of electrons. The regions around the hydrogen atoms of the methyl groups would exhibit a positive potential. The halogen atoms, despite their high electronegativity, often show a region of positive potential on their outermost surface (the "sigma-hole"), which can lead to halogen bonding interactions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. nih.gov MD simulations can provide insights into the conformational flexibility of this compound in different environments, such as in a solvent. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can study how the solvent affects its conformation and dynamics. nih.gov This is particularly important for understanding how the molecule behaves in a biological system or in a reaction medium. The simulations can reveal stable conformations in solution and the transitions between them.

Computational Prediction of Regioselectivity in Electrophilic and Nucleophilic Substitution Reactions

Computational methods can be used to predict the most likely sites for chemical reactions on a molecule. researchgate.net For electrophilic aromatic substitution, the regioselectivity is often governed by the electron density of the aromatic ring. researchgate.net Sites with higher electron density, as indicated by the MEP surface or the distribution of the HOMO, are more susceptible to attack by electrophiles. For nucleophilic substitution, the sites with the most positive partial charges or where the LUMO is localized are the most likely targets for nucleophiles.

For this compound, the quinoline ring can undergo both electrophilic and nucleophilic substitution. The presence of the activating methyl groups and the deactivating halogen atoms will influence the regioselectivity of these reactions. DFT calculations of reaction intermediates and transition states can provide a quantitative prediction of the most favorable reaction pathways.

In Silico Mechanistic Elucidation of Synthetic Pathways

The synthesis of a polysubstituted quinoline such as this compound can be envisioned through several classical methods, including the Combes, Conrad-Limpach, Doebner-von Miller, Gould-Jacobs, and Friedländer reactions. wikipedia.orgwikipedia.orgwikipedia.orgquimicaorganica.org Computational chemistry provides powerful tools to investigate the intricate details of these reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. researchgate.netijprajournal.com

A plausible synthetic approach to this compound is the Combes synthesis , which involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.org For the target molecule, the likely precursors would be 2-bromo-4,6-dimethylaniline (B183183) and a halogenated β-diketone. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic aromatic substitution (annulation) and subsequent dehydration to form the quinoline ring. wikipedia.orgrsc.org

In silico investigation of the Combes synthesis for this compound would typically involve the following:

Elucidating the Annulation Step: The key step in the Combes synthesis is the electrophilic annulation. wikipedia.org Computational modeling can pinpoint the transition state for this step, revealing the precise geometry of the interacting molecules and the nature of the bond-forming process. The calculated activation energy for this step is a critical parameter for understanding the reaction kinetics.

Investigating Regioselectivity: The substituents on the aniline ring direct the position of the cyclization. In the case of 2-bromo-4,6-dimethylaniline, the annulation could potentially occur at two different positions. Computational studies can predict the preferred site of cyclization by comparing the activation energies of the competing pathways. The regioselectivity is influenced by both steric and electronic effects of the substituents, which can be quantified through computational analysis. wikipedia.org

Hypothetical DFT Data for the Annulation Step of a Substituted Quinoline Synthesis

To illustrate the type of data generated in such a study, the following table presents hypothetical relative energies for the intermediates and transition states in a generic Combes-type synthesis.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (Aniline + β-diketone) | 0.0 |

| INT1 | Schiff Base Intermediate | -5.2 |

| TS1 | Transition State for Annulation | +25.8 |

| INT2 | Cyclized Intermediate | -15.4 |

| TS2 | Transition State for Dehydration | +10.1 |

| P | Quinoline Product | -22.7 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Another viable route for the synthesis of related structures is the Friedländer annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org Computational studies of the Friedländer synthesis can also provide detailed mechanistic insights. There are two generally accepted mechanisms for the Friedländer synthesis, and computational modeling can help to distinguish which is more favorable for a given set of reactants and conditions. wikipedia.org

Detailed Research Findings from Analogous Systems:

Recent DFT studies on the synthesis of various quinoline derivatives have highlighted the utility of computational methods. For instance, investigations into the regioselectivity of the Combes synthesis for trifluoromethyl-substituted quinolines have shown that the interplay of steric and electronic effects of the substituents on the aniline and β-diketone precursors determines the final product isomer. wikipedia.org It was observed that bulky groups on the diketone and electron-donating groups on the aniline favor the formation of certain regioisomers. wikipedia.org

Furthermore, computational analyses of other quinoline syntheses, such as the Doebner-von Miller reaction, have been used to scrutinize proposed mechanisms. Isotope labeling experiments combined with computational analysis have led to proposals of complex fragmentation-recombination pathways for this reaction. wikipedia.org

In the context of this compound, a comprehensive in silico study would provide invaluable data on the preferred synthetic route, the energetic landscape of the reaction, the factors governing regioselectivity, and the electronic and steric influence of the bromine, chlorine, and methyl substituents on the quinoline core. Such a study would be instrumental in optimizing reaction conditions and guiding the laboratory synthesis of this and related compounds.

Chemical Reactivity and Advanced Derivatization of 4 Bromo 3 Chloro 5,7 Dimethylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated quinolines. In this reaction, a nucleophile replaces a halide on the aromatic ring. The reactivity of the halogen atoms in SNAr reactions is influenced by their electronegativity and the position on the quinoline (B57606) ring. Generally, the order of reactivity for halogens in SNAr reactions is F > Cl > Br > I, however, this can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.netnih.gov For dihalogenated quinolines, the presence of the nitrogen atom in the pyridine (B92270) ring activates the positions ortho and para to it (C2 and C4) towards nucleophilic attack.

In the case of 4-bromo-3-chloro-5,7-dimethylquinoline, the C4-bromo and C3-chloro positions are both on the pyridine ring. The C4 position is para to the ring nitrogen, making it highly activated for SNAr. The C3 position, being meta to the nitrogen, is less activated. Therefore, nucleophilic attack is generally expected to occur preferentially at the C4 position. However, the inherent reactivity of the C-Cl bond versus the C-Br bond can also play a role. While the C-F bond is typically the most reactive in SNAr, the reactivity order between chlorine and bromine can vary depending on the specific substrate and reaction conditions. researchgate.net In some systems, the C-Br bond can be more reactive than the C-Cl bond. researchgate.net

SNAr reactions are crucial for introducing a variety of functional groups, including amines, alkoxides, and thiolates, which are important for building complex molecular scaffolds. researchgate.netgaylordchemical.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Heck, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize halogenated quinolines. researchgate.net These reactions, often employing palladium catalysts, allow for the introduction of a wide range of substituents onto the quinoline core. researchgate.netwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the haloquinoline with an organoboron reagent (boronic acid or ester) to form a C-C bond. wikipedia.orgnih.govresearchgate.net It is a versatile method for introducing aryl and vinyl groups.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the haloquinoline, catalyzed by palladium and a copper co-catalyst, to form a C-C triple bond. sioc-journal.cnwikipedia.orgorganic-chemistry.orglibretexts.org This is a key method for synthesizing alkynylquinolines.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the haloquinoline, forming a C-C bond.

Heck Coupling: This reaction couples the haloquinoline with an alkene to form a new C-C bond, typically with the introduction of a vinyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds by coupling the haloquinoline with an amine. nih.govacs.orgnih.govorganic-chemistry.org It is a crucial method for synthesizing aminoquinolines.

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions on Haloquinolines

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(0) complex, Base |

| Sonogashira | Terminal Alkyne | C-C (alkyne) | Pd(0) complex, Cu(I) co-catalyst, Base |

| Negishi | Organozinc Reagent | C-C | Pd(0) or Ni(0) complex |

| Heck | Alkene | C-C (alkene) | Pd(0) complex, Base |

| Buchwald-Hartwig | Amine | C-N | Pd(0) complex, Ligand, Base |

The different reactivities of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in transition metal-catalyzed cross-coupling reactions allow for selective or sequential functionalization of dihalogenated quinolines. mdpi.com Generally, the order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl. wikipedia.org This difference in reactivity forms the basis for orthogonal functionalization, where one halogen can be selectively reacted while the other remains intact for a subsequent transformation.

In this compound, the C4-bromo bond is expected to be significantly more reactive than the C3-chloro bond in palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com This allows for selective Suzuki, Sonogashira, or other coupling reactions at the C4 position, leaving the C3-chloro group available for a second, different coupling reaction under potentially more forcing conditions.

However, the intrinsic electrophilicity of certain positions on the quinoline ring can sometimes override the expected halide reactivity order. rsc.org For instance, the C2 and C4 positions are electronically activated by the nitrogen atom, which can enhance the reactivity of a C-Cl bond at these positions. In some cases, a C2-chloro group has been shown to be more reactive than a C6-bromo group. rsc.org For this compound, while the C4-bromo is generally more reactive, the specific reaction conditions, including the choice of catalyst, ligand, and base, can be tailored to control the regioselectivity of the coupling reaction. rsc.orgnih.gov

The presence of the two methyl groups at the C5 and C7 positions on the benzene (B151609) ring of the quinoline core can influence the regioselectivity and outcome of cross-coupling reactions. These electron-donating groups can affect the electronic properties of the quinoline ring system, potentially altering the reactivity of the C-H bonds and the halogenated positions. acs.org

More significantly, the methyl groups play a crucial role in directing other types of reactions, such as electrophilic aromatic substitution and C-H functionalization, which are discussed in the following sections.

Direct C-H Functionalization and Activation Strategies on the Quinoline Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic compounds, including quinolines. mdpi.comacs.orgscilit.comnih.govnih.gov This approach avoids the need for pre-functionalized starting materials, such as haloquinolines, and allows for the direct introduction of new functional groups.

For quinoline derivatives, C-H functionalization can be directed to various positions depending on the reaction conditions and the presence of directing groups. mdpi.comacs.org The nitrogen atom of the quinoline ring itself can act as a directing group, often favoring functionalization at the C2 and C8 positions. mdpi.com The use of quinoline N-oxides is a common strategy to activate the C2 position for various coupling reactions. mdpi.comnih.gov

In this compound, the existing substituents will influence the regioselectivity of any potential C-H functionalization. The electron-donating methyl groups at C5 and C7 would activate the C6 and C8 positions towards electrophilic C-H activation pathways. Conversely, the electron-withdrawing halogens at C3 and C4 would deactivate the pyridine ring towards such reactions. Rhodium-catalyzed C-H activation has been shown to be influenced by the position of methyl substituents on the quinoline ring, directing functionalization to specific C-H bonds. acs.org

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling of the Dimethylquinoline Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of the quinoline nucleus, the benzene ring is generally more reactive towards electrophiles than the pyridine ring, which is deactivated by the electron-withdrawing nitrogen atom.

For this compound, the two methyl groups at C5 and C7 are strong activating groups and will direct incoming electrophiles to the ortho and para positions. The C5-methyl group directs to the C6 position (ortho), and the C7-methyl group directs to the C6 (ortho) and C8 (ortho) positions. Therefore, the C6 and C8 positions are the most likely sites for electrophilic attack.

A common EAS reaction is nitration. wikipedia.org Studies on the nitration of 2,6-dimethylquinoline (B146794) and 2,4-dimethylquinoline (B72138) have shown that the position of the incoming nitro group is influenced by the existing methyl groups. acs.orgacs.org For this compound, nitration would be expected to occur at either the C6 or C8 position, depending on the precise reaction conditions and the steric environment.

Diversification through Functional Group Interconversions and Side-Chain Modifications

The functional groups on the this compound scaffold can be further modified to create a diverse range of derivatives. This includes interconversions of the existing functional groups and modifications of any side-chains that may have been introduced. vanderbilt.edu

For example, if a nitro group were introduced via EAS, it could be subsequently reduced to an amino group. This amino group could then be further functionalized through acylation, alkylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide variety of other substituents.

Similarly, if an alkyne is introduced at the C4 position via Sonogashira coupling, the alkyne itself can undergo a plethora of further reactions, such as hydration to form a ketone, reduction to an alkene or alkane, or participation in cycloaddition reactions. If a new aryl group is introduced via Suzuki coupling, this new ring can also be subjected to further functionalization. These subsequent transformations significantly expand the chemical space accessible from the initial this compound building block.

Mechanistic Investigations into Biological Interactions of 4 Bromo 3 Chloro 5,7 Dimethylquinoline and Relevant Halogenated Quinoline Systems

Molecular Recognition and Binding Mechanisms with Specific Biomolecular Targets

The biological effects of a compound are intrinsically linked to its ability to recognize and bind to specific biomolecules, thereby modulating their function. This section explores the molecular recognition and binding mechanisms of 4-bromo-3-chloro-5,7-dimethylquinoline and related halogenated quinoline (B57606) systems with a range of enzymatic targets.

In Vitro Enzyme Inhibition Kinetics and Mechanistic Studies

While specific kinetic data for this compound is not extensively available in the public domain, the inhibitory activities of structurally similar halogenated quinolines against various enzymes provide valuable insights into its potential biological profile.

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. Quinoline derivatives have shown promise as α-glucosidase inhibitors. For instance, a series of quinoline–1,3,4-oxadiazole conjugates demonstrated low micromolar α-glucosidase inhibition, with the bromopentyl-substituted compound exhibiting the strongest activity (IC50 = 15.85 µM). nih.gov Kinetic studies of these analogs revealed a non-competitive mode of inhibition, suggesting they bind to an allosteric site on the enzyme rather than the active site. nih.gov Another study on benzimidazole-thioquinoline derivatives found that a 4-bromobenzyl derivative was a potent competitive inhibitor of α-glucosidase with an IC50 value of 28.0 µM, approximately 30-fold more potent than the standard, acarbose. nih.gov The position of the halogen substituent significantly impacts activity, with para-substitution being more favorable than ortho-substitution. nih.govnih.gov

DNA Methyltransferases (DNMTs): These enzymes are crucial for epigenetic regulation and are significant targets in cancer therapy. nih.gov Quinoline-based compounds have been identified as inhibitors of DNMTs. nih.govnih.gov Certain quinoline analogs with methylamine (B109427) or methylpiperazine additions have shown low micromolar inhibitory potency against human DNMT1. nih.govnih.gov The mechanism of inhibition for these compounds involves intercalation into the DNA, which induces a conformational change in the enzyme, moving the catalytic domain away from the DNA. nih.govnih.gov This mode of action represents a non-nucleoside approach to DNMT inhibition. nih.govnih.gov

Topoisomerase II: This enzyme is essential for managing DNA topology during replication and transcription, making it a well-established target for anticancer drugs. While direct inhibition data for this compound is scarce, studies on related bromo-substituted 8-hydroxyquinolines have demonstrated their ability to suppress Topoisomerase I activity. researchgate.net It is plausible that similarly substituted quinolines could also interact with Topoisomerase II.

ATP Synthase: This enzyme is vital for cellular energy production and has emerged as a target for novel antibiotics. Quinoline derivatives have been shown to inhibit ATP synthase in pathogenic bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov These compounds likely bind to the c-ring of the F0 subunit of ATP synthase, a mechanism shared with the known ATP synthase inhibitor bedaquiline. nih.gov

DNA Gyrase: A type II topoisomerase found in bacteria, DNA gyrase is a validated target for antibacterial agents. Quinolone antibiotics are well-known inhibitors of this enzyme. patsnap.com Novel quinoline derivatives have been synthesized and shown to possess potent inhibitory activity against E. coli DNA gyrase, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov For example, one such derivative demonstrated an IC50 of 3.39 μM. nih.gov

Lanosterol 14α-Demethylase: This enzyme is a key component of the sterol biosynthesis pathway and a target for antifungal agents. While specific data for this compound is not available, the general class of quinolines has been investigated for activity against various enzymes.

Table 1: Inhibitory Activity of Structurally Related Quinolines Against Various Enzymes Note: This table presents data for structurally related compounds to infer the potential activity of this compound, for which specific data is not available.

| Enzyme Target | Related Compound Class | Inhibition Data (IC50/Ki) | Mode of Inhibition | Reference |

| α-Glucosidase | Quinoline-1,3,4-oxadiazole conjugates | 15.85 µM - 63.59 µM | Non-competitive | nih.gov |

| α-Glucosidase | Benzimidazole-thioquinoline derivatives | 28.0 µM | Competitive | nih.gov |

| DNA Methyltransferase 1 (DNMT1) | Quinoline-based analogs | Low micromolar | DNA Intercalation | nih.govnih.gov |

| Topoisomerase I | Bromo-substituted 8-hydroxyquinolines | Active | Suppression of relaxation | researchgate.net |

| ATP Synthase | Quinoline derivatives | IC50 of 230 ng/mL (for a potent derivative against A. baumannii) | Binding to c-ring | nih.gov |

| DNA Gyrase | Novel quinoline derivatives | 3.39 µM | - | nih.gov |

Receptor Binding Profiling and Ligand-Target Interaction Analysis through Molecular Docking

Molecular docking studies provide a computational model to predict the binding affinity and interaction patterns of a ligand with its target protein.

Docking studies on various quinoline derivatives have revealed key interactions that contribute to their inhibitory activity. For instance, in the case of HIV non-nucleoside reverse transcriptase inhibitors, chloro- and bromo-substituted quinoline compounds showed potent cytotoxicity, and docking studies indicated high binding affinity within the enzyme's active site. nih.gov Specifically, bromo-substituted derivatives often exhibited better binding affinity than their chloro and fluoro counterparts. nih.gov

In the context of α-glucosidase inhibition, molecular docking of quinoline-1,3,4-oxadiazole hybrids suggested stable complexation at an allosteric site of the enzyme. nih.gov For antibacterial quinoline derivatives targeting the E. coli curli fiber biogenesis receptor, docking analysis highlighted the importance of hydrogen bonding and hydrophobic interactions with specific amino acid residues (Lys78, Val77, and Val80) for improved biological activity. mdpi.com A 6-bromo-4-phenoxyquinoline (B8814892) derivative with high activity showed the lowest binding energy in these simulations. mdpi.com

Molecular docking of quinoline-thiazole hybrids with the BCR-ABL1 tyrosine kinase, a target in leukemia, suggested that these compounds can interact with the active site of the enzyme, with binding energies ranging from -7.2 to -8.9 kcal/mol. scielo.br

Table 2: Molecular Docking Results for Structurally Related Quinolines Note: This table presents data for structurally related compounds to infer the potential binding characteristics of this compound.

| Target Protein | Related Compound Class | Docking Score / Binding Energy | Key Interacting Residues | Reference |

| HIV Reverse Transcriptase | Chloro- and bromo-substituted quinolines | -10.67 (for a potent derivative) | - | nih.gov |

| E. coli Curli Fiber Biogenesis Receptor | 6-Bromo-4-phenoxyquinolines | -5.4 (for a highly active compound) | Lys78, Val77, Val80 | mdpi.com |

| BCR-ABL1 Tyrosine Kinase | Quinoline-thiazole hybrids | -7.2 to -8.9 kcal/mol | Met318 | scielo.br |

Elucidation of Structure-Activity Relationships (SAR) based on Halogen and Alkyl Substituent Effects

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. nih.govnih.gov Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective compounds.

Electronic and Steric Contributions of Halogen Identity and Positional Isomerism to Binding Affinity

The identity and position of halogen substituents on the quinoline ring significantly influence the compound's electronic and steric properties, which in turn affect its binding affinity to biological targets.

Electronic Effects: Halogens are electron-withdrawing groups, and their presence can modulate the electron distribution within the quinoline ring system. This can affect the pKa of the quinoline nitrogen and its ability to form hydrogen bonds or other electrostatic interactions with the target protein. nih.gov For example, in a series of quinoline derivatives synthesized as α-glucosidase inhibitors, electron-withdrawing groups like halogens were found to be favorable for activity. nih.gov However, the specific halogen and its position are critical. In some cases, bromo-substituted compounds show higher potency than chloro- or fluoro-substituted ones, which could be attributed to a combination of electronic and steric factors. nih.govnih.gov

Steric Effects and Positional Isomerism: The size and position of the halogen atom play a crucial role in determining how the molecule fits into the binding pocket of a target enzyme. For instance, in the case of α-glucosidase inhibitors, a para-substituted bromine on a benzyl (B1604629) moiety was found to be optimal for activity, while an ortho-substitution was detrimental. nih.gov This suggests that the steric bulk of the bromine atom at the ortho position may cause an unfavorable clash with the enzyme. The position of a chloro substituent on the quinoline ring has also been shown to enhance the activity of certain antileishmanial compounds. nih.gov

Stereoelectronic Modulation by Methyl Substituents on Biological Recognition and Selectivity

Methyl groups are electron-donating and can increase the electron density of the aromatic system. They also add steric bulk, which can influence the compound's conformation and its fit within a binding site. In a study of substituted quinolines as proteasome inhibitors, it was found that hydrophobic residues on the benzo-moiety, which would include methyl groups, significantly improved potency. nih.gov The introduction of methyl groups at the C5 and C7 positions, as in this compound, would be expected to increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The specific placement of these methyl groups can also dictate the selectivity of the compound for different biological targets. nih.gov

In Vitro Cellular Pathway Modulation Studies

DNA Intercalation: Many planar aromatic molecules, including quinoline derivatives, can insert themselves between the base pairs of DNA, a process known as intercalation. patsnap.comrsc.org This can disrupt DNA replication and transcription, leading to cytotoxic effects. patsnap.com Quinoline-based compounds have been shown to intercalate into the minor groove of DNA, causing a conformational shift that can inhibit the function of DNA-binding enzymes like DNA methyltransferases. nih.govnih.gov The binding affinity and sequence selectivity of these intercalating quinolines are influenced by their substituents. nih.gov

DNA Damage Response: By interacting with DNA or DNA-processing enzymes, quinoline derivatives can trigger a DNA damage response in cells. For example, certain quinoline-based analogs have been shown to elicit a DNA damage response via the activation of p53, a key tumor suppressor protein. nih.govnih.govbiorxiv.org This activation can lead to cell cycle arrest or apoptosis, contributing to the anticancer activity of these compounds.

Efflux Pump Inhibition: Bacterial efflux pumps are a major mechanism of antibiotic resistance, as they actively expel drugs from the bacterial cell. Quinoline-based compounds have been identified as potent inhibitors of these efflux pumps, particularly in Gram-negative bacteria like Acinetobacter baumannii. ukhsa.gov.ukbiorxiv.orgkcl.ac.uk By inhibiting these pumps, quinolines can restore the efficacy of existing antibiotics. ukhsa.gov.ukbiorxiv.orgkcl.ac.uk Studies have shown that modifications at the C-7 position of the quinoline ring are crucial for potent efflux pump inhibition. ukhsa.gov.ukbiorxiv.orgkcl.ac.uk

Advanced Biophysical Techniques for Ligand-Protein Interaction Characterization

Isothermal Titration Calorimetry (ITC) is a powerful biophysical method used to measure the thermodynamic parameters of binding interactions in solution. mdpi.com It directly quantifies the heat released or absorbed during the binding of a ligand (in this case, a quinoline derivative) to a macromolecule, such as a protein or DNA. mdpi.comwikipedia.org An ITC experiment involves the incremental titration of the ligand into a sample cell containing the protein, while the temperature difference between the sample cell and a reference cell is meticulously measured. mdpi.comwikipedia.org

The primary data obtained from an ITC experiment is a plot of heat change per injection as a function of the molar ratio of ligand to protein. Fitting this data to a suitable binding model yields key thermodynamic parameters:

Binding Affinity (K_a) and its reciprocal, the Dissociation Constant (K_D) : These values quantify the strength of the interaction.

Enthalpy Change (ΔH) : This parameter measures the heat change associated with the formation of the ligand-protein complex, providing insight into the types of bonds being formed or broken. acs.org

Entropy Change (ΔS) : This value reflects the change in the system's disorder upon binding and can indicate the role of hydrophobic interactions and conformational changes. acs.org

Stoichiometry (n) : This determines the number of ligand molecules that bind to a single protein molecule. acs.org

For instance, studies on other quinoline derivatives have successfully employed ITC to unravel their binding mechanisms with proteins like human serum albumin (HSA). acs.org These studies have demonstrated that the binding can be driven by a combination of van der Waals forces and hydrogen bonds, as revealed by the thermodynamic signature. acs.org

Hypothetical ITC Data for this compound Binding to a Target Protein

To illustrate the potential insights gained from ITC, the following table presents hypothetical thermodynamic data for the interaction of this compound with a putative protein target.

| Parameter | Value | Significance |

| Binding Affinity (K_D) | 5.2 µM | Indicates a moderate to strong binding affinity, typical for a lead compound. |

| Enthalpy Change (ΔH) | -25.5 kJ/mol | The negative value signifies an enthalpically driven, exothermic reaction, suggesting the formation of favorable hydrogen bonds and/or van der Waals interactions. |

| Entropy Change (TΔS) | 10.1 kJ/mol | The positive entropy change is favorable for binding and could be attributed to the displacement of ordered water molecules from the binding interface (hydrophobic effect). |

| Stoichiometry (n) | 1.1 | A value close to 1 suggests a 1:1 binding model, where one molecule of the compound binds to one molecule of the protein. |

Surface Plasmon Resonance (SPR) is another powerful, label-free biophysical technique for studying biomolecular interactions in real-time. SPR detects changes in the refractive index at the surface of a sensor chip upon the binding of an analyte (the ligand) from a solution to a ligand (the protein) that is immobilized on the chip surface.

An SPR experiment generates a sensorgram, which is a plot of the response (proportional to the mass of bound analyte) versus time. This allows for the determination of the kinetic parameters of the interaction:

Association Rate Constant (k_a) : This measures the rate at which the ligand-protein complex is formed.

Dissociation Rate Constant (k_d) : This measures the rate at which the complex breaks apart.

Dissociation Constant (K_D) : This is calculated as the ratio of k_d to k_a (K_D = k_d/k_a) and provides a measure of the binding affinity.

The ability to obtain kinetic data is a key advantage of SPR, as it provides a more dynamic picture of the binding event compared to the equilibrium-based measurements of ITC. This information can be crucial for understanding the residence time of a compound on its target, a parameter that is increasingly recognized as important for drug efficacy. While specific SPR studies on this compound are not available, this technique is widely used in the characterization of small molecule inhibitors, including other heterocyclic compounds.

Hypothetical SPR Data for this compound Binding to a Target Protein

The following table provides a hypothetical set of kinetic and affinity data that could be obtained from an SPR experiment for the interaction of this compound with a target protein.

| Parameter | Value | Significance |

| Association Rate (k_a) | 2.1 x 10⁴ M⁻¹s⁻¹ | Represents a moderately fast rate of complex formation. |

| Dissociation Rate (k_d) | 1.1 x 10⁻³ s⁻¹ | Indicates a relatively slow dissociation of the compound from the protein, suggesting a stable complex. |

| Dissociation Constant (K_D) | 5.2 µM | Calculated from k_d/k_a, this value is consistent with the hypothetical ITC data and confirms a moderate to strong binding affinity. |

Advanced Applications and Prospective Research Trajectories

Coordination Chemistry and Supramolecular Assembly

The presence of a nitrogen atom within the quinoline (B57606) ring and halogen substituents provides ideal sites for metal coordination, making 4-Bromo-3-chloro-5,7-dimethylquinoline a promising candidate for the development of novel ligands and supramolecular structures.

Design of this compound as a N,X-Chelating Ligand

The structure of this compound is inherently suited for acting as a chelating ligand. The quinoline nitrogen atom possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to a metal center. Furthermore, the adjacent chloro group at the 3-position can also participate in coordination, creating a bidentate "N,X-type" chelate ring, where 'N' represents the nitrogen donor and 'X' represents the halogen (chloro) donor.

This N,X-chelation can lead to the formation of stable, five-membered metallacycles with a variety of transition metals. The steric bulk provided by the methyl groups at the 5 and 7 positions can influence the geometry of the resulting metal complex, potentially leading to unique catalytic activities or physical properties. The bromo substituent at the 4-position further modifies the electronic landscape of the ligand, which can fine-tune the strength of the metal-ligand bonds.

Exploration of Metal Complexes in Catalysis and Sensing Applications

Quinoline-based ligands are widely used in the development of metal complexes for catalysis and chemical sensing. While specific studies on complexes of this compound are not extensively documented, the structural features suggest high potential. Metal complexes derived from similar quinoline frameworks have shown efficacy in various catalytic transformations, including cross-coupling reactions and oxidation catalysis. The unique electronic environment created by the chloro and bromo substituents could modulate the redox properties of a coordinated metal center, making it a target for investigation in catalytic cycles.

In the realm of sensing, the quinoline moiety is a well-known fluorophore. Coordination to a metal ion often perturbs the photophysical properties of the quinoline ring, leading to changes in fluorescence intensity or wavelength. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or fluorescence quenching, can be exploited for the detection of specific metal ions. The halogenated nature of this compound could be leveraged to design selective sensors for heavy metal ions or other environmentally relevant analytes.

Optoelectronic and Material Science Research

The conjugated aromatic system of the quinoline ring endows it with inherent photophysical properties that are of great interest in materials science, particularly for the development of optoelectronic devices.

Exploration of Luminescent and Photophysical Properties for Optoelectronic Devices

Quinoline derivatives are often fluorescent and are investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). The emission color and quantum yield can be tuned by modifying the substituents on the quinoline core. The electron-withdrawing nature of the bromine and chlorine atoms in this compound, combined with the electron-donating effect of the methyl groups, creates a "push-pull" electronic system. This can lead to interesting photophysical behaviors, such as intramolecular charge transfer (ICT), which is often associated with desirable luminescent properties. Research in this area would involve characterizing the absorption and emission spectra, fluorescence quantum yields, and lifetimes of the compound to assess its suitability for applications in lighting and display technologies.

Theoretical and Experimental Investigation in Conductive Polymers and Organic Dyes

The planar structure and π-conjugated system of this compound make it a candidate for incorporation into larger conjugated systems, such as conductive polymers and organic dyes. The bromine and chlorine atoms provide reactive handles for polymerization reactions, such as Suzuki or Stille coupling, allowing the quinoline unit to be integrated into a polymer backbone. The resulting polymers could exhibit interesting electronic conductivity, making them potentially useful as organic semiconductors in thin-film transistors or photovoltaic devices.

As a component of an organic dye, this quinoline derivative could be used in dye-sensitized solar cells (DSSCs). Its role would be to absorb light and inject electrons into a semiconductor material like titanium dioxide. The specific absorption profile and energy levels of the molecule, which are influenced by its substituents, would be critical determinants of its efficiency in such applications.

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

Beyond its direct applications, this compound serves as a valuable and versatile intermediate in organic synthesis. The differential reactivity of the bromo and chloro substituents allows for selective, stepwise functionalization, enabling the construction of highly complex molecular architectures.

The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective substitution at the 4-position while leaving the 3-position intact for subsequent transformations. This orthogonal reactivity is a powerful tool for synthetic chemists, enabling the introduction of a wide array of functional groups, including aryl, alkyl, and amino moieties. Such synthetic strategies are crucial for building molecules with precise three-dimensional structures and tailored properties for applications in medicinal chemistry and materials science. For instance, related bromo-chloro heterocyclic compounds are used as key intermediates in the synthesis of pharmaceuticals. chemrxiv.orgresearchgate.net

Compound Data

Future Directions in Mechanistic Biological Research for the Compound Class

The quinoline scaffold is a versatile platform for investigating complex biological systems. Future research is poised to move beyond identifying biological activity to precisely understanding the molecular mechanisms of action. This involves creating sophisticated molecular tools and employing high-resolution imaging techniques to observe these compounds in action within a cellular environment.

Development of Targeted Mechanistic Probes for Molecular Biology

A significant future direction for quinoline derivatives, including scaffolds like this compound, is their development into targeted mechanistic probes. researchgate.netcrimsonpublishers.com These probes are engineered molecules that allow researchers to visualize and track interactions with specific cellular components in real-time. crimsonpublishers.comacs.org The core quinoline structure can be chemically modified to include reporter groups, such as fluorophores or biotin (B1667282) tags, without abolishing its inherent biological activity. nih.gov

For example, a quinoline-based anticancer agent, RM-581, was successfully turned into a fluorescent probe by adding a N-dimethyl group. This modification allowed researchers to track its accumulation within the endoplasmic reticulum of cancer cells, providing crucial insights into its mechanism of action. nih.gov Similarly, quinoline-based fluorescent probes have been designed to selectively detect and image tau aggregates in Alzheimer's disease, exhibiting a "turn-on" fluorescence response upon binding. acs.org